molecular formula C12H14F2N2O2 B1393024 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole CAS No. 958863-36-0

2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole

Cat. No.: B1393024
CAS No.: 958863-36-0
M. Wt: 256.25 g/mol
InChI Key: SEFHJKBXMQKJMJ-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and catalysis

Biochemical Analysis

Biochemical Properties

2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and transcription . Additionally, this compound can bind to specific proteins, altering their conformation and activity. For instance, it has shown potential in modulating the activity of kinases, which are essential for cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Furthermore, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound can inhibit the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA . Additionally, it can activate kinases by binding to their active sites, promoting phosphorylation of downstream targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is narrow, and careful dosage optimization is necessary to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . The compound’s localization is directed by specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and efficiency while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where the diethoxymethyl or difluoro groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole
  • 1-(Diethoxymethyl)imidazole
  • 2-amido-substituted benzimidazoles

Uniqueness: 2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(diethoxymethyl)-5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c1-3-17-12(18-4-2)11-15-9-5-7(13)8(14)6-10(9)16-11/h5-6,12H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFHJKBXMQKJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC2=CC(=C(C=C2N1)F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680543
Record name 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958863-36-0
Record name 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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